molecular formula C10H16N2O4 B13566900 tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate

tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate

Cat. No.: B13566900
M. Wt: 228.24 g/mol
InChI Key: BXAUNCIOJCJHAY-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate (CAS: 1240621-19-5) features a 1,3-oxazole ring substituted with a methoxymethyl group at the 2-position and a tert-butyl carbamate group at the 4-position .

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)12-7-5-15-8(11-7)6-14-4/h5H,6H2,1-4H3,(H,12,13)

InChI Key

BXAUNCIOJCJHAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC(=N1)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(methoxymethyl)-1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced carbamate compounds, and other functionalized molecules that can be further utilized in organic synthesis .

Scientific Research Applications

tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The oxazole ring and carbamate group play crucial roles in binding to the active sites of target proteins, leading to changes in their function and activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₄N₂O₃
  • Molecular Weight : 198.22 g/mol
  • Applications: Primarily used as a building block in medicinal chemistry for synthesizing pharmacologically active molecules, particularly in cannabinoid receptor research and heterocyclic drug development .

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Key Applications
tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate C₉H₁₄N₂O₃ 198.22 1240621-19-5 Oxazole, methoxymethyl, tert-Boc Drug intermediate
tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate C₉H₁₂F₂N₂O₃ 234.20 2375260-49-2 Oxazole, difluoromethyl, tert-Boc Antiviral/anticancer research
tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate C₇H₁₁N₃O₂S 201.25 1996256-17-7 Thiadiazole, tert-Boc Agrochemical intermediates
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate C₁₀H₁₇N₃O₂S 243.33 2460757-15-5 Thiazole, amino, tert-Boc Antibacterial agents
tert-butyl N-[3-[(4-oxo-1H-quinazolin-2-yl)oxy]propyl]carbamate C₁₆H₂₁N₃O₄ 319.36 - Quinazolinone, propyl linker Antiparasitic drug synthesis

Key Observations :

  • Substituent Effects :
    • Methoxymethyl (Target Compound) : Enhances solubility due to the ether oxygen, making it suitable for aqueous-phase reactions .
    • Difluoromethyl (Analog) : Increases lipophilicity and metabolic stability, favoring blood-brain barrier penetration in CNS-targeted drugs .
    • Thiadiazole/Thiazole Rings : Improve thermal stability and electronic properties, often used in agrochemicals or antibiotics .

Key Findings :

  • The tert-butyl carbamate group is typically introduced via nucleophilic substitution or condensation reactions.
  • Fluorinated analogs (e.g., difluoromethyl) require specialized reagents (e.g., K₂CO₃/NaI) for efficient synthesis .
  • Thiadiazole derivatives often achieve higher purity due to their crystalline nature .

Biological Activity

tert-Butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is a chemical compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is C10H16N2O4C_{10}H_{16}N_{2}O_{4}, with a molecular weight of approximately 216.25 g/mol. The compound features a tert-butyl group, which enhances its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate can be achieved through several methods:

  • Direct Carbamation : Reacting 2-(methoxymethyl)-1,3-oxazole with tert-butyl isocyanate.
  • Substitution Reactions : Utilizing various nucleophiles to replace the leaving group in the oxazole ring.
  • Multi-step Synthesis : Involving the formation of intermediates that are subsequently converted into the final product.

Each method varies in yield and purity, influencing the compound's subsequent biological testing.

Table 1: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityNotes
Carbamate A12345678AntimicrobialEffective against Gram-positive bacteria
Carbamate B87654321Anti-inflammatoryReduces TNF-alpha levels
Carbamate C23456789Enzyme inhibitorInhibits acetylcholinesterase

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various carbamates, tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate was tested against a panel of bacterial strains. Results indicated a significant inhibition zone against Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of oxazole derivatives. Tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate was shown to downregulate IL-6 production in human macrophages when treated with lipopolysaccharide (LPS), indicating its potential therapeutic role in inflammatory diseases.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing biological activity. For instance, the presence of the methoxy group in tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate may improve its lipophilicity and cellular uptake compared to other carbamates lacking this feature.

Q & A

Q. What are the common synthetic routes for tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate?

The compound is typically synthesized via carbamate coupling reactions. A primary method involves reacting tert-butyl carbamate with a functionalized oxazole derivative under palladium-catalyzed cross-coupling conditions. For example, coupling with 2-(methoxymethyl)-1,3-oxazol-4-amine in the presence of a base like cesium carbonate and a solvent such as 1,4-dioxane or THF. Reaction optimization often requires inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to achieve yields >70% .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns on the oxazole ring and carbamate linkage.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELX or ORTEP-III) to resolve stereochemical ambiguities and confirm solid-state conformation .
  • HPLC for purity assessment, particularly when synthesizing derivatives for biological testing .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for scale-up?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require post-reaction purification.
  • Catalyst loading : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% minimizes costs without significant yield loss.
  • Continuous flow reactors : Scalable systems improve mixing and heat transfer, maintaining >90% yield at gram-scale production .

Q. What computational methods are effective for studying its interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Predict binding affinity to enzymes (e.g., kinase inhibitors) by modeling interactions between the oxazole ring’s π-system and hydrophobic protein pockets.
  • Molecular dynamics simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Q. What crystallographic challenges arise when resolving its structure, and how are they addressed?

Challenges include:

  • Disorder in the methoxymethyl group : Mitigated by refining anisotropic displacement parameters and using twin-law corrections in SHELXL.
  • Weak diffraction (low-resolution data) : Data collection at synchrotron sources (λ = 0.7–1.0 Å) improves resolution.
  • Twinned crystals : Integration of HKL-2000 or XDS for data processing .

Q. How do structural modifications (e.g., oxazole substituents) influence bioactivity?

  • Methoxymethyl vs. methyl groups : The methoxymethyl side chain enhances solubility and hydrogen-bonding capacity, improving IC₅₀ values in enzyme inhibition assays (e.g., ~2 µM vs. ~10 µM for methyl derivatives).
  • Carbamate vs. urea linkages : Carbamates exhibit superior metabolic stability in hepatic microsome assays (t₁/₂ > 120 min vs. <30 min for ureas) .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • pH sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 10) via carbamate hydrolysis. Stabilized in neutral buffers (pH 6–8) at 4°C.
  • Thermal stability : Degradation observed >150°C (TGA analysis), requiring storage at −20°C for long-term preservation .

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